iCRT-14-d5
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Overview
Description
iCRT-14-d5 is a deuterated derivative of iCRT-14, a small molecule inhibitor known for its potential therapeutic applications. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iCRT-14-d5 involves the incorporation of deuterium atoms into the molecular structure of iCRT-14. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of the non-deuterated iCRT-14.
Deuteration: The deuterium atoms are introduced through a series of chemical reactions, typically involving the use of deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The laboratory-scale synthesis is scaled up to industrial levels, ensuring the consistency and purity of the final product.
Quality Control: Rigorous quality control measures are implemented to monitor the purity, isotopic enrichment, and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
iCRT-14-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
Scientific Research Applications
iCRT-14-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in cell biology research to investigate the role of the Wnt/β-catenin signaling pathway in various cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway
Mechanism of Action
iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. The compound directly interacts with β-catenin, preventing its interaction with T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF). This inhibition disrupts the transcriptional activity of β-catenin, leading to cell cycle arrest and reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
iCRT-14: The non-deuterated parent compound, also an inhibitor of the Wnt/β-catenin pathway.
IWR-1-endo: Another inhibitor of the Wnt/β-catenin pathway, but with a different mechanism of action.
PRI-724: A small molecule that targets the interaction between β-catenin and CREB-binding protein (CBP), inhibiting Wnt signaling.
Uniqueness of iCRT-14-d5
This compound is unique due to the incorporation of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
1795144-12-5 |
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Molecular Formula |
C21H17N3O2S |
Molecular Weight |
380.477 |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D |
InChI Key |
NCSHZXNGQYSKLR-CNCXFELZSA-N |
SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Synonyms |
5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-(phenyl-d5)-2,4-thiazolidinedione; iCRT 14-d5; iCRT14-d5; |
Origin of Product |
United States |
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